molecular formula C18H21NO4S B4242969 2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide

2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4242969
M. Wt: 347.4 g/mol
InChI Key: YSBRMONEYKDQHH-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylthio group attached to the benzamide structure, along with three methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and ethylthiol.

    Formation of Intermediate: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with ethylthiol in the presence of a base such as triethylamine (TEA) to form the intermediate ethylthio-3,4,5-trimethoxybenzamide.

    Final Product Formation: The intermediate is further reacted with aniline under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and reaction times to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: SnCl₂, iron powder, hydrochloric acid (HCl) as solvent.

    Substitution: NaH, KOtBu, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the ethylthio group, making it less hydrophobic.

    2-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the thioether group, affecting its reactivity and biological activity.

Uniqueness

2-(ethylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-24-16-9-7-6-8-13(16)18(20)19-12-10-14(21-2)17(23-4)15(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBRMONEYKDQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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